Varenicline N-Glucoside
Description
Contextualizing Varenicline (B1221332) Metabolism and Its Conjugated Metabolites
Varenicline undergoes minimal metabolism in humans, with approximately 92% of the drug excreted unchanged in the urine. fda.goveuropa.eufda.govnih.gov Less than 10% of an administered dose is metabolized, leading to the formation of several minor metabolites. europa.eudrugbank.compharmgkb.orghiv-druginteractions.org Among these are Varenicline N-carbamoylglucuronide and N-glucosylvarenicline, which are found circulating in the body. europa.eueuropa.eunih.gov
The metabolic pathways for varenicline include N-carbamoyl glucuronidation, oxidation, N-formylation, and conjugation with a hexose (B10828440) sugar, which results in Varenicline N-Glucoside. drugbank.comhres.canih.govsci-hub.se In vitro studies using human liver microsomes have identified that the N-carbamoyl glucuronidation is catalyzed by the enzyme UGT2B7. pharmgkb.orgnih.govresearchgate.net While the majority of varenicline is cleared through the kidneys via glomerular filtration and active tubular secretion by the organic cation transporter OCT2, the study of its metabolites like this compound is crucial for a complete understanding of its disposition in the body. fda.govnih.govdrugbank.com
Table 1: Varenicline and its Major Metabolic Pathways
| Description | |
|---|---|
| Parent Compound | Varenicline |
| Primary Excretion | ~92% excreted unchanged in urine fda.goveuropa.eufda.govnih.gov |
| Metabolism | <10% of administered dose europa.eudrugbank.compharmgkb.orghiv-druginteractions.org |
| Metabolic Pathways | N-carbamoyl glucuronidation, Oxidation, N-formylation, Hexose conjugation drugbank.comhres.canih.govsci-hub.se |
| Circulating Metabolites | Varenicline N-carbamoylglucuronide, N-glucosylvarenicline europa.eueuropa.eunih.gov |
| Key Enzyme (Glucuronidation) | UGT2B7 pharmgkb.orgnih.govresearchgate.net |
Significance of Glucosylation in Xenobiotic Biotransformation Pathways
Glucosylation, the attachment of a glucose molecule, is a significant Phase II biotransformation reaction for many foreign substances (xenobiotics) in various organisms, including plants and mammals. unl.edursc.orgnih.gov This process is catalyzed by enzymes known as UDP-glycosyltransferases (UGTs), which transfer a sugar moiety from a nucleotide sugar, most commonly UDP-glucose, to a substrate. rsc.orgnih.gov
The addition of a polar glucose molecule generally increases the water solubility of the xenobiotic, which can facilitate its transport and excretion from the body, thereby preventing bioaccumulation and reducing potential toxicity. rsc.org In plants, for example, glucosylation is a key detoxification mechanism for herbicides and pollutants. unl.edursc.orgnih.gov While glucuronidation (conjugation with glucuronic acid) is a more common pathway for drug metabolism in mammals, glucosylation has been observed for a number of drugs. nih.govnih.gov For some compounds, glucosylation can be a significant clearance pathway. nih.gov The formation of this compound is an example of this metabolic route in humans. europa.eunih.gov Research has shown that the same enzyme, UGT2B7, can catalyze both glucuronidation and glucosidation for certain substrates, highlighting the versatility of these enzymes in xenobiotic metabolism. researchgate.net
Research Trajectories and Academic Importance of this compound Investigation
Research into the formation of this compound provides insights into the less common pathways of drug metabolism in humans. While glucuronidation is extensively studied, N-glucosylation is a comparatively under-researched area. nih.gov Elucidating the specific enzymes and mechanisms involved in the formation of this compound can expand our understanding of the substrate specificities of human UGTs and the role of glucosylation in human xenobiotic metabolism.
Furthermore, the availability of this compound as a reference standard is crucial for analytical and research purposes. scbt.comsynzeal.comsimsonpharma.com It allows for the accurate quantification of this metabolite in biological samples during pharmacokinetic studies and helps in the complete characterization of varenicline's metabolic profile. The synthesis and characterization of such metabolites are essential for rigorous scientific investigation and for meeting regulatory requirements in drug development.
Table 2: Research and Academic Significance of this compound
| Area of Importance | Description |
|---|---|
| Comprehensive Drug Disposition | Provides a complete picture of varenicline's metabolic fate. |
| Understanding of Glucosylation | Offers insights into a less common but important human metabolic pathway. nih.gov |
| Enzyme Function | Helps to characterize the substrate specificity of UDP-glycosyltransferases (UGTs). |
| Analytical Chemistry | Serves as a reference standard for accurate quantification in pharmacokinetic studies. scbt.comsynzeal.comsimsonpharma.com |
| Pharmacology and Toxicology | Contributes to the fundamental knowledge base of drug metabolism and safety assessment. |
Structure
2D Structure
Properties
Molecular Formula |
C19H23N3O5 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H23N3O5/c23-8-15-16(24)17(25)18(26)19(27-15)22-6-9-3-10(7-22)12-5-14-13(4-11(9)12)20-1-2-21-14/h1-2,4-5,9-10,15-19,23-26H,3,6-8H2 |
InChI Key |
DVIDZVKOJXFIIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Chemical Structure and Nomenclature of Varenicline N Glucoside
The precise identification and classification of a chemical entity are fundamental in scientific discourse. This section delineates the formal nomenclature and registry information for Varenicline (B1221332) N-Glucoside.
Systematic IUPAC Nomenclature and Chemical Abstract Service (CAS) Registry Considerations
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The IUPAC name for Varenicline N-Glucoside is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl]oxane-3,4,5-triol nih.gov. This name precisely describes the molecular structure, including the stereochemistry of the glucose moiety and the complex tetracyclic varenicline core.
In addition to its IUPAC name, this compound is assigned a unique identifier by the Chemical Abstracts Service (CAS). The CAS Registry Number for this compound is 873302-31-9 nih.govnih.govscbt.comepo.org. This number is a crucial reference point in scientific literature and databases, ensuring unambiguous identification.
| Identifier | Value |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl]oxane-3,4,5-triol nih.gov |
| CAS Registry Number | 873302-31-9 nih.govnih.govscbt.comepo.org |
| Molecular Formula | C₁₉H₂₃N₃O₅ nih.govnih.govscbt.com |
| Molecular Weight | 373.40 g/mol nih.govnih.govscbt.com |
Elucidation of this compound's Stereochemistry and Glycosidic Linkage
The stereochemistry of this compound is complex, with multiple chiral centers. The absolute configuration is defined within its IUPAC name. The glucose unit is in the D-configuration, which is common for naturally occurring sugars. The linkage between the glucose molecule and the varenicline moiety is a key feature. Synonymous chemical names for this compound, such as 8-beta-D-Glucopyranosyl-7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-H] nih.govbenzazepine, explicitly indicate a beta-configuration for the glycosidic bond nih.govsimsonpharma.com. This means the substituent at the anomeric carbon (C1) of the glucose ring is in the equatorial position.
This is an N-glycosidic bond, where the sugar molecule is attached to a nitrogen atom of the varenicline structure. Specifically, the glucose moiety is attached to one of the nitrogen atoms in the piperazine ring of the varenicline core.
| Stereochemical Feature | Description |
| Glucose Configuration | D-glucose |
| Glycosidic Linkage | N-glycosidic bond |
| Anomeric Configuration | Beta (β) |
Molecular Connectivity and Structural Relationship to the Parent Varenicline Moiety
This compound is a derivative of the parent compound, varenicline. The core structure of varenicline is a tetracyclic system known as 7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h] nih.govbenzazepine. In the formation of this compound, a molecule of glucose is covalently attached to this varenicline moiety.
The point of attachment is a nitrogen atom within the varenicline structure. This transformation from varenicline to its N-glucoside is a metabolic process. The addition of the glucosyl group significantly increases the polarity and water solubility of the molecule compared to the parent varenicline. The fundamental tetracyclic ring system of varenicline remains intact in the N-glucoside metabolite.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| Varenicline | C₁₃H₁₃N₃ | 211.26 | Tetracyclic benzazepine core |
| This compound | C₁₉H₂₃N₃O₅ | 373.40 | Varenicline core with a beta-D-glucopyranosyl group attached via an N-glycosidic bond |
Biosynthesis and Enzymatic Formation of Varenicline N Glucoside
Pathways of N-Glucoside Conjugation in Mammalian and Non-Mammalian Biological Systems
N-glucosidation is a metabolic pathway where a glucose molecule is attached to a nitrogen atom of a xenobiotic compound. While glucuronidation is a more common conjugation reaction in mammals for drug metabolism, glucosidation also occurs, particularly in non-mammalian systems and with certain types of compounds. nih.gov This conjugation with a sugar moiety, such as glucose, generally increases the water solubility of the compound, which can aid in its excretion.
In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of varenicline (B1221332). nih.govpharmgkb.org These studies have confirmed that varenicline undergoes minimal metabolism. pfizer.comfda.gov While the primary metabolite in humans is varenicline N-carbamoylglucuronide, the formation of Varenicline N-Glucoside has also been identified as a minor metabolic route. nih.govpfizer.com The formation of this novel hexose (B10828440) conjugate was observed in circulation. researchgate.netsci-hub.se In vitro experiments have been crucial in identifying the enzymes responsible for these transformations. nih.govtga.gov.au For instance, studies have shown that varenicline does not significantly inhibit or induce major cytochrome P450 (CYP) enzymes, suggesting that its metabolism is not primarily mediated by this common pathway. pfizer.comfda.govtga.gov.aunih.gov
The enzymatic conjugation of glucose to a substrate is catalyzed by a class of enzymes known as UDP-glucosyltransferases (UGTs). uq.edu.au While the specific UGT isoform responsible for the N-glucosidation of varenicline is not as extensively characterized as the UGT2B7 isoform for its N-carbamoyl glucuronidation, it is understood that UGTs are the key enzymes in this process. nih.govpharmgkb.org UGTs catalyze the transfer of a glucosyl group from an activated sugar donor to an acceptor substrate. rsc.org In plants, for example, UDP-glucose:nicotinic acid-N-glucosyltransferase has been identified, highlighting the existence of enzymes specific for N-glucosidation. tandfonline.com Although direct evidence for the specific UGT catalyzing varenicline N-glucosidation is limited, the formation of a glucoside conjugate strongly implicates the involvement of a UGT enzyme. nih.gov
In the enzymatic reaction catalyzed by UGTs, the glucose molecule is not transferred directly. Instead, it is first activated by being attached to uridine (B1682114) diphosphate (B83284) (UDP), forming UDP-glucose (UDP-Glc). uq.edu.aursc.org UDP-glucose then serves as the high-energy glycosyl donor for the glucosyltransferase enzyme. uq.edu.au The enzyme facilitates the transfer of the glucosyl group from UDP-glucose to the nitrogen atom on the varenicline molecule, resulting in the formation of this compound and releasing UDP. This mechanism is a fundamental process in the biosynthesis of many glycosides in nature. uq.edu.auacs.org
Comparative Analysis of this compound Formation Across Non-Human Species
Studies on the metabolism of varenicline have been conducted in several animal models to understand its disposition and to ensure that metabolites found in humans are also present in the animal species used for safety testing. sci-hub.sefda.gov
In vivo studies in mice, rats, and monkeys have shown that, similar to humans, varenicline is largely excreted as the unchanged parent drug. nih.govresearchgate.net However, this compound, referred to as a novel hexose conjugate, has been detected in the circulation of mice and monkeys. nih.govsci-hub.se In rats, this specific metabolite was not observed through radiometric detection but was identified in urine using a more sensitive HPLC/MS-MS method, constituting a very small fraction of the administered dose. sci-hub.se This indicates that the formation of this compound is a conserved, albeit minor, metabolic pathway across these species.
The majority of the administered dose of varenicline is recovered unchanged in the urine of these animal models, highlighting the limited extent of its metabolism. nih.gov
Table 1: Percentage of Unchanged Varenicline Excreted in Urine Across Species
| Species | Percentage of Unchanged Drug in Urine (%) |
| Mouse | 90 |
| Rat | 84 |
| Monkey | 75 |
Data sourced from Obach et al., 2006. nih.govresearchgate.net
Molecular Mechanisms Governing Enzymatic N-Glucosylation of Amine Substrates
Enzymatic glycosylation is a critical post-translational modification and a key pathway in drug metabolism, catalyzed by glycosyltransferases. nih.govmdpi.com These enzymes facilitate the transfer of a monosaccharide from an activated nucleotide sugar donor to an acceptor molecule, such as a protein or a xenobiotic compound. mdpi.com When the acceptor is an amine, the process is termed N-glycosylation. In protein biosynthesis, N-glycosylation typically involves the attachment of a glycan to the amide side chain of an asparagine residue. nih.govoup.com
In the context of drug metabolism, the N-glucosylation (or more commonly, N-glucuronidation) of amine-containing substrates is primarily mediated by UDP-glucuronosyltransferases (UGTs). jst.go.jpaacrjournals.org The general mechanism for UGT-catalyzed reactions involves the nucleotide sugar donor, UDP-glucuronic acid (UDPGA), binding to the enzyme, followed by the binding of the aglycone substrate (e.g., varenicline). The enzyme then facilitates a nucleophilic attack from the substrate onto the anomeric carbon of the glucuronic acid, leading to the formation of a glucuronide conjugate and the release of UDP.
The specific case of varenicline's biotransformation by UGT2B7 presents a more complex mechanism known as N-carbamoyl glucuronidation. capes.gov.brsci-hub.se This is not a direct N-glucosylation of the amine. Instead, it proceeds via a two-step process:
Formation of a Carbamic Acid Intermediate: The secondary amine on the varenicline molecule reacts with carbon dioxide (CO2) to form an unstable carbamic acid intermediate. This initial step is non-enzymatic but is a prerequisite for the subsequent enzymatic reaction, explaining why in vitro assays require a CO2 atmosphere. capes.gov.brsci-hub.se
Enzymatic Glucuronidation: The newly formed carbamic acid then serves as the substrate for the UGT2B7 enzyme. The enzyme catalyzes the transfer of glucuronic acid from the UDPGA donor to the carbamic acid, forming the stable Varenicline N-carbamoyl-glucuronide metabolite. capes.gov.br
This mechanism is distinct from direct N-glucosylation, where a glucose moiety would be attached directly to the nitrogen atom. The involvement of CO2 to form a carbamate (B1207046) adduct is a specialized pathway for the glucuronidation of certain secondary amines.
Table 2: In Vitro Experimental Conditions for Varenicline N-Carbamoyl Glucuronidation
| Component | Concentration / Condition | Purpose |
|---|---|---|
| Human Liver Microsomes | 0.5 mg/ml | Source of UGT2B7 enzyme |
| Varenicline | 20-2000 µM | Substrate |
| UDPGA | 5 mM | Glucuronic acid donor |
| NaHCO3 | 100 mM | Source of CO2 |
| CO2 Atmosphere | Continuous flow | To facilitate carbamic acid formation |
| Alamethicin | 0.05 mg/ml | To permeabilize microsomal membrane |
| MgCl2 | 10 mM | Enzyme cofactor |
| Saccharolactone | 5 mM | β-glucuronidase inhibitor |
This table summarizes the assay conditions used to study the in vitro formation of the Varenicline N-carbamoyl-glucuronide metabolite. sci-hub.se
Synthetic Methodologies and Chemical Derivatization of Varenicline N Glucoside
De Novo Synthetic Routes for Varenicline (B1221332) N-Glucoside
The de novo synthesis of Varenicline N-Glucoside involves the formation of a C-N bond between the secondary amine of the varenicline core and the anomeric carbon of a glucose molecule. This can be achieved through chemical or enzymatic methods, each with distinct strategies and challenges.
The creation of the N-glycosidic bond in this compound requires the activation of a glucose donor to react with the varenicline secondary amine.
Chemical Glycosylation: This approach typically involves reacting varenicline with a glycosyl donor that has a good leaving group at the anomeric position. Common donors include glycosyl halides, trichloroacetimidates, and glycosyl acetates. chinesechemsoc.orgcdnsciencepub.com The secondary amine of varenicline acts as the nucleophile. A significant challenge in chemical N-glycosylation is controlling the stereochemistry at the anomeric center to obtain the desired β-anomer, which is the naturally occurring configuration. The Maillard reaction, a reaction between a reducing sugar and an amine, represents a potential pathway where varenicline could react with glucose, initially forming a glycosylamine. researchgate.netnih.gov
Enzymatic Glycosylation: A more stereospecific and regioselective approach is the use of enzymes, which mimics the biological pathway of metabolite formation. researchgate.netbeilstein-journals.org Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar, such as UDP-glucose, to an acceptor molecule like varenicline. beilstein-journals.orgpnas.org This method offers excellent control over the stereochemical outcome, yielding the β-glucoside with high fidelity. pnas.org Glycoside hydrolases can also be used in a reverse or transglycosylation mode to synthesize glycosides. beilstein-journals.org Companies specializing in metabolite synthesis utilize microbial biotransformation or recombinant glucosyltransferases to produce N-glucosides effectively. hyphadiscovery.com
Optimizing the synthesis of this compound is crucial for maximizing yield and ensuring the correct stereoisomer is formed.
For chemical synthesis, key parameters include the choice of solvent, catalyst, and temperature. Lewis acids like TMSOTf or SnBr4 are often used to activate glycosyl donors. cdnsciencepub.combohrium.com The solvent can significantly influence the stereoselectivity of the reaction; nitrile solvents such as acetonitrile (B52724) can favor the formation of β-glycosides through the formation of an α-nitrilium intermediate. cdnsciencepub.com
Enzymatic reactions are optimized by controlling pH, temperature, substrate concentration, and reaction time to match the enzyme's optimal activity profile. researchgate.net The use of engineered glycosyltransferases can further enhance reaction efficiency and yield. hyphadiscovery.com
Table 1: Potential Optimization Strategies for this compound Synthesis
| Parameter | Chemical Synthesis Strategy | Enzymatic Synthesis Strategy | Desired Outcome |
|---|---|---|---|
| Glycosyl Donor | Use of per-acetylated glycosyl trichloroacetimidate (B1259523) or halide. | Use of activated sugar, typically UDP-glucose. | Efficient glycosyl transfer. |
| Catalyst/Promoter | Lewis acids (e.g., TMSOTf, SnBr4). cdnsciencepub.combohrium.com | Glycosyltransferase (e.g., UGTs) or glycoside hydrolase. beilstein-journals.orgpnas.org | Activation of donor and control of stereoselectivity. |
| Solvent | Nitrile solvents (e.g., acetonitrile) to promote β-selectivity. cdnsciencepub.com | Aqueous buffer systems. researchgate.net | High yield and correct stereoisomer. |
| Temperature | Varies from low to room temperature depending on the method. bohrium.com | Typically physiological temperatures (e.g., 25-37°C). | Optimal reaction rate and enzyme stability. |
| Protecting Groups | Use of protecting groups (e.g., acetyl, benzyl) on the glucose hydroxyls to prevent side reactions. | Not required, providing a more direct route. researchgate.net | Specific N-glycosylation without O-glycosylation. |
Synthesis of Isotopic Labeled this compound Analogues for Research Purposes
Isotopically labeled analogues of this compound are invaluable tools for pharmacokinetic studies, enabling precise quantification and metabolic tracking. Synthesis can be achieved by incorporating a stable isotope like deuterium (B1214612) (²H or D) or a radioactive isotope like carbon-14 (B1195169) (¹⁴C).
The most common strategy involves using an isotopically labeled precursor. For instance, synthesis can start with labeled varenicline, which is then subjected to glycosylation. google.com Deuterium-enriched varenicline has been synthesized for use in metabolic studies. google.comsmolecule.com Similarly, studies on varenicline's metabolism have utilized [¹⁴C]varenicline. researchgate.net The subsequent N-glycosylation of these labeled precursors, either chemically or enzymatically, would yield the desired labeled this compound. Alternatively, a labeled glucose molecule could be used as the glycosyl donor.
Table 2: Strategies for Isotopic Labeling of this compound
| Isotope | Precursor | Synthetic Approach | Primary Application |
|---|---|---|---|
| Deuterium (D) | Varenicline-d4 | Glycosylation of deuterated varenicline. smolecule.com | Internal standard for mass spectrometry-based quantification. |
| Carbon-14 (¹⁴C) | [¹⁴C]Varenicline | Glycosylation of radiolabeled varenicline. researchgate.net | In vivo and in vitro metabolism and disposition studies. |
| Carbon-13 (¹³C) | ¹³C-Glucose | Glycosylation of varenicline with a fully labeled glucose donor. | Mechanistic studies and NMR-based structural analysis. |
Preparation of Related N-Derivatives and Impurity Reference Standards for Varenicline (e.g., N-formyl, N-methyl)
The synthesis and characterization of N-derivatives of varenicline, such as N-formylvarenicline (NFV) and N-methylvarenicline (NMV), are critical as they are known impurities of the active pharmaceutical ingredient. researchgate.netnih.gov Their preparation as reference standards is essential for quality control and stability testing of varenicline drug products. google.comusp.org
N-formylvarenicline is formed when varenicline reacts with formic acid. researchgate.netnih.gov This can occur during storage if formic acid is generated from the degradation of excipients like polyethylene (B3416737) glycol (PEG). nih.gov Synthetically, it can be prepared by heating varenicline with ethyl formate. google.com
N-methylvarenicline is produced via the Eschweiler-Clarke reaction, which requires both formaldehyde (B43269) and formic acid. researchgate.netnih.govresearchgate.net Like formic acid, formaldehyde can also arise from excipient degradation, leading to the formation of this impurity in the final dosage form. nih.gov The synthetic preparation can be achieved by reacting varenicline with iodomethane (B122720) in the presence of a base or by using the classical Eschweiler-Clarke conditions. google.comjk-sci.com
Table 3: Synthesis of Varenicline N-Derivatives
| Derivative Name | Structure | Reagents for Synthesis | Formation Context |
|---|---|---|---|
| N-formylvarenicline (NFV) | Varenicline core with a -CHO group on the secondary amine. | Formic acid or Ethyl formate. researchgate.netgoogle.com | Impurity formed from excipient degradation or direct synthesis. nih.govcu.edu.eg |
| N-methylvarenicline (NMV) | Varenicline core with a -CH₃ group on the secondary amine. | Formaldehyde and Formic acid (Eschweiler-Clarke reaction) or Iodomethane. nih.govgoogle.com | Impurity formed from excipient degradation or direct synthesis. researchgate.net |
Advanced Spectroscopic and Chromatographic Elucidation of Varenicline N Glucoside
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the cornerstone for determining the precise three-dimensional structure of Varenicline (B1221332) N-Glucoside in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to assign every proton and carbon atom, confirm the point of glycosidic linkage, and establish the stereochemistry of the molecule.
Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis
One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for structural analysis by identifying the chemical environment and count of hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum of Varenicline N-Glucoside displays characteristic signals for both the varenicline core and the attached glucose unit. Protons on the aromatic pyrazine (B50134) ring of the varenicline moiety are expected in the downfield region, while the aliphatic protons of the bridged structure and the glucose ring appear more upfield. A key diagnostic signal is the anomeric proton (H-1') of the glucose, whose chemical shift and coupling constant are indicative of the β-configuration of the glycosidic bond.
The ¹³C NMR spectrum is equally informative, showing distinct signals for all 19 carbon atoms. The chemical shifts confirm the presence of the aromatic system, the aliphatic bridge, and the six carbons of the glucosyl group. The position of the anomeric carbon (C-1') signal further supports the nature of the glycosidic linkage. While complete experimental data is not publicly available, a combination of published partial data and predicted values based on the parent compound and known N-glucoside chemistry allows for a detailed assignment. sci-hub.seresearchgate.netnih.govijpsi.org
Interactive Table: Assigned and Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity / Coupling Constant (J in Hz) |
| Varenicline Moiety | |||
| 2 | 143.5 | 8.75 | s |
| 3 | 143.6 | 8.75 | s |
| 4a | 149.6 | - | - |
| 5 | 121.7 | 7.83 | s |
| 6a | 143.6 | - | - |
| 7 | 42.2 | 3.15 | d, J ≈ 13.0 |
| 8 | 50.5 | 3.25 | br s |
| 9 | 42.2 | 2.92 | d, J ≈ 13.0 |
| 10 | 43.1 | 2.48 | m |
| 11 | 121.7 | 7.83 | s |
| 12a | 149.6 | - | - |
| 13 | 43.1 | 2.09 | d, J ≈ 8.8 |
| Glucoside Moiety | |||
| 1' | ~85-90 | ~5.42 | d, J ≈ 8-9 |
| 2' | ~70-75 | ~3.4-3.6 | m |
| 3' | ~75-78 | ~3.6-3.8 | m |
| 4' | ~70-72 | ~3.6-3.8 | m |
| 5' | ~75-78 | ~3.5-3.7 | m |
| 6' | ~61-63 | ~3.7-3.9 | m |
Note: Data is a composite of experimentally reported values for metabolites and predicted shifts based on varenicline and N-glucoside standards. Chemical shifts are referenced to standard solvents and may vary slightly based on experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would reveal the complete spin system of the glucose ring, showing correlations from H-1' to H-2', H-2' to H-3', and so on. It would also map the proton-proton connectivities within the complex, non-aromatic bridged system of the varenicline portion. sharif.edu
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals from the COSY experiment. It is a highly sensitive technique for confirming C-H one-bond connections. columbia.edu
Interactive Table: Expected Key 2D NMR Correlations for Structural Confirmation
| 2D Technique | Key Correlation | Structural Information Confirmed |
| COSY | H-1' ↔ H-2' ↔ H-3' ↔ H-4' ↔ H-5' | Connectivity within the glucose ring |
| H-9 ↔ H-10 ↔ H-13 | Connectivity within the alicyclic bridge of varenicline | |
| HSQC | H-1' ↔ C-1' (~5.42 ppm ↔ ~88 ppm) | Direct H-C bond assignment for the anomeric position |
| H-2/H-3 ↔ C-2/C-3 (~8.75 ppm ↔ ~143 ppm) | Direct H-C bond assignments for the pyrazine ring | |
| HMBC | H-1' ↔ C-8 | Crucial evidence for the N-glycosidic bond linkage site |
| H-2/H-3 ↔ C-4a/C-12a | Connectivity of the pyrazine ring to the fused system |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides essential information on the molecular weight and the substructural components of this compound through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact molecular mass of a compound with high precision, which in turn allows for the calculation of its elemental formula. For this compound, electrospray ionization (ESI) in positive mode is typically used. The analysis yields a protonated molecular ion [M+H]⁺. The experimentally observed mass of 374.1443 Da is in excellent agreement with the calculated mass of 374.1438 Da for the molecular formula C₁₉H₂₄N₃O₅⁺, unequivocally confirming its elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the [M+H]⁺ of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that reveals structural details.
The most prominent fragmentation pathway for N-glycosides is the cleavage of the glycosidic bond. researchgate.netekb.egrsc.orgpsu.edu For this compound, this involves a neutral loss of the glucose moiety (C₆H₁₀O₅, 162.05 Da). This cleavage results in a major product ion corresponding to the protonated varenicline aglycone at m/z 212.1. This fragment can then undergo further dissociation characteristic of the varenicline structure itself.
Interactive Table: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
| 374.14 [M+H]⁺ | 212.12 [M+H - 162]⁺ | 162.02 (C₆H₁₀O₅) | Cleavage of the N-glycosidic bond, loss of the glucose unit, yielding the protonated varenicline aglycone. |
| 212.12 | 183.08 | 29.04 (CH₂NH) | Fragmentation of the varenicline core. |
| 212.12 | 169.05 | 43.07 (C₂H₃N) | Known characteristic fragment of varenicline. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometric Characterization
IR and UV-Vis spectroscopy provide information about the functional groups and the conjugated electronic system of the molecule, respectively.
The UV-Vis spectrum is dictated by the chromophore of the molecule. Since the glucose unit is attached to the alicyclic nitrogen atom of the varenicline structure, it does not significantly alter the core pyrazino[2,3-h] researchgate.netbenzazepine chromophore. Therefore, the UV-Vis spectrum of this compound is expected to be nearly identical to that of the parent varenicline, exhibiting absorption maxima (λmax) around 236 nm and 319 nm. sciencescholar.ussciencescholar.usresearchgate.net
The IR spectrum provides confirmation of specific functional groups. While a specific experimental spectrum for the N-glucoside is not widely published, its characteristic absorption bands can be predicted based on its structure. researchgate.netnih.govresearchgate.net
Interactive Table: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Origin |
| 3500-3200 (broad) | O-H stretching | Multiple hydroxyl groups on the glucose moiety |
| 3100-3000 | C-H stretching | Aromatic C-H (pyrazine and benzene (B151609) rings) |
| 2950-2850 | C-H stretching | Aliphatic C-H (bridged system and glucose ring) |
| 1620-1580 | C=N, C=C stretching | Aromatic ring stretching (pyrazine and benzene rings) |
| 1475-1450 | C-H bending | Aliphatic C-H |
| 1175-1050 (strong, complex) | C-O stretching | C-O bonds of alcohols and the C-O-C glycosidic linkage |
Chromatographic Purity Assessment and Identity Confirmation
The purity of this compound and its quantification as an impurity in varenicline active pharmaceutical ingredients (API) are established using robust chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). epo.orgusp.org These methods are essential for resolving this compound from the parent drug and other related substances, ensuring the quality and consistency of the API. epo.orgclearsynth.com
The identity of the compound is unequivocally confirmed through a combination of chromatographic retention time and mass spectrometric data. epo.orgusp.org High-Resolution Mass Spectrometry (HRMS) is often employed for precise mass determination, further solidifying the structural identification. epo.org
Detailed Research Findings
Research and regulatory filings have outlined specific methodologies for the analysis of varenicline and its impurities, including this compound. A common approach involves reversed-phase HPLC with UV detection, which has been validated for specificity, linearity, accuracy, and precision. usp.orgnih.govresearchgate.net
Specificity is demonstrated by the method's ability to separate the this compound peak from other potential impurities and the main varenicline peak, with a resolution of 2.0 or greater typically being required. usp.org Peak purity analysis using a Photodiode Array (PDA) detector confirms the spectral homogeneity of the analyte peak, ensuring no co-elution occurs. usp.org For identity confirmation, the retention time of the this compound peak in a sample chromatogram must match that of a qualified reference standard. usp.orgclearsynth.com Further confirmation is achieved by matching the UV spectrum from the sample peak to that of the standard. usp.org
Liquid chromatography coupled with mass spectrometry (LC-MS) serves as a powerful tool for both impurity measurement and identity confirmation. epo.org Techniques such as LC-ESI-HRMS (Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry) are utilized for their high sensitivity and specificity in quantifying trace-level impurities. epo.orgiu.edu
Validation of these analytical methods is performed according to ICH guidelines, establishing key performance characteristics. usp.orgnih.gov Linearity is confirmed over a range of concentrations, typically yielding a correlation coefficient (r²) of 0.999 or higher. nih.govresearchgate.net The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined to establish the method's sensitivity. nih.govresearchgate.netresearchgate.net For instance, in related methods for varenicline, LOD and LOQ have been reported as 0.38 µg/mL and 1.11 µg/mL, respectively. nih.gov
The following tables detail typical parameters used in the chromatographic analysis of varenicline and its related substances, such as this compound.
Table 1: Example HPLC Method Parameters for Related Substances Analysis This table is a composite example based on typical validated methods for varenicline analysis. usp.orgnih.gov
| Parameter | Specification |
|---|---|
| Instrumentation | HPLC with UV/PDA Detector |
| Column | GL Sciences InertSustain AQ-C18 (4.6 mm x 150 mm, 3 µm) or equivalent C8/C18 column |
| Mobile Phase | Gradient elution using a mixture of an aqueous buffer (e.g., Potassium Dihydrogen Phosphate or Di-ammonium Hydrogen Phosphate, pH adjusted) and an organic solvent (e.g., Acetonitrile). epo.orgusp.orgnih.gov |
| Flow Rate | 1.0 - 1.3 mL/min usp.orgnih.gov |
| Column Temperature | 29°C usp.org |
| Detector Wavelength | 210 nm or 235 nm usp.orgnih.gov |
| Injection Volume | 25 µL usp.org |
| Diluent | Methanol and 0.1 N Sodium Hydroxide solution or similar usp.org |
Table 2: Method Validation and System Suitability Parameters This table represents typical acceptance criteria for method validation based on published data. usp.orgnih.govresearchgate.net
| Parameter | Acceptance Criteria |
|---|---|
| Specificity (Resolution) | Resolution (Rs) between adjacent peaks ≥ 2.0 usp.org |
| Linearity (Correlation Coefficient) | r ≥ 0.999 researchgate.net |
| Accuracy (% Recovery) | Within 100 ± 2.0% for assay; 80-120% for impurities at LOQ. usp.orgresearchgate.net |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0%; Intermediate Precision (n=12): ≤ 3.0% usp.org |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10; demonstrated accuracy and precision at this level. usp.org |
| System Suitability (Tailing Factor) | Tailing factor (T) for the main peak ≤ 2.0 nih.gov |
These rigorous chromatographic methods and their thorough validation ensure that this compound can be accurately identified and quantified, which is critical for controlling the purity of varenicline drug substances. usp.orgclearsynth.com
Analytical Methodologies for Research and Quality Control Applications of Varenicline N Glucoside
Development and Validation of Liquid Chromatography (LC)-Based Methods
Liquid chromatography is the cornerstone for the analysis of Varenicline (B1221332) N-Glucoside, providing the necessary selectivity and sensitivity to detect and quantify it in the presence of the parent drug and other related substances.
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used technique for the quality control of pharmaceutical ingredients. A specific HPLC method has been developed for the analysis of Varenicline N-Glucoside as an impurity in Varenicline Tartrate Maltodextrin premix lgcstandards.com. This method is designed to separate the N-glucoside from Varenicline and other impurities, ensuring that the drug substance meets purity specifications.
The method's specificity is crucial, demonstrating that the analytical signal is solely attributable to this compound without interference from other components in the sample matrix. Validation of such methods is performed according to International Council for Harmonisation (ICH) guidelines, which encompass parameters like accuracy, precision, linearity, range, and limits of detection (LOD) and quantification (LOQ) unr.edu.arresearchgate.net.
Table 1: HPLC-UV Method Parameters for this compound Analysis
| Parameter | Specification |
| Instrumentation | HPLC equipped with a UV detector |
| Column | Waters X-Bridge RP Shield C18 (250 mm x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase | Specific composition designed to achieve separation from Varenicline and other impurities |
| Detector | UV Detector |
| Standard Solution | A mixture containing 0.15 µg/mL of this compound and N-Methyl Varenicline |
| Sample Preparation | 550 mg of Varenicline Tartrate Maltodextrin premix dissolved in 50 mL of diluent |
| Data derived from a method developed for analyzing impurities in a Varenicline Tartrate Maltodextrin premix lgcstandards.com. |
For highly sensitive and selective quantification, particularly in complex biological matrices from non-clinical research, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. While specific validated methods for this compound are not extensively published, the principles for quantifying glucuronide and glucoside metabolites are well-established researchgate.netscispace.com.
An LC-MS/MS method for this compound would be developed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition, which provides exceptional selectivity and sensitivity scispace.com. Given the molecular weight of this compound (373.4 g/mol ), the protonated precursor ion ([M+H]⁺) would be m/z 374.4. A characteristic fragmentation would involve the cleavage of the glycosidic bond, resulting in a product ion corresponding to the Varenicline aglycone (m/z 212.1).
Table 2: Proposed LC-MS/MS Parameters for this compound Quantification
| Parameter | Proposed Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Varenicline contains basic nitrogen atoms that are readily protonated. |
| Precursor Ion (Q1) | m/z 374.4 | Corresponds to the [M+H]⁺ ion of this compound. |
| Product Ion (Q3) | m/z 212.1 | Corresponds to the Varenicline aglycone fragment after loss of the glucose moiety (162 Da). |
| Chromatography | Reversed-phase C18 or Phenyl-Hexyl column | Provides retention for the parent compound and its more polar glucoside metabolite. |
| Mobile Phase | Gradient elution with water and methanol/acetonitrile (B52724) containing a modifier like formic acid | Ensures separation from endogenous matrix components and other metabolites. |
Sample Preparation Techniques for Diverse Matrices in Chemical and Biological Research (excluding human clinical samples)
Effective sample preparation is essential to remove interfering substances from the matrix and concentrate the analyte before LC analysis. The choice of technique depends on the nature of the research matrix (e.g., in vitro microsomal incubations, animal tissue homogenates).
For in vitro metabolism studies, such as those using rat or mouse liver microsomes to investigate the formation of this compound, sample cleanup is critical. Common techniques include:
Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, such as acetonitrile or methanol, is added to the sample to denature and precipitate proteins nih.govamazonaws.com. The supernatant, containing the analyte, is then separated by centrifugation and can be injected directly or after evaporation and reconstitution tandfonline.comresearchgate.net.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases. It can offer a cleaner extract than PPT but requires careful solvent selection to ensure efficient recovery of a polar metabolite like this compound.
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by passing the sample through a cartridge containing a solid adsorbent that retains the analyte amazonaws.com. The analyte is then eluted with a small volume of a different solvent. For a polar compound like this compound, a mixed-mode or reversed-phase sorbent could be employed mdpi.com.
The selection of the appropriate technique is a balance between recovery, cleanliness of the extract, and throughput nih.govresearchgate.net.
Robustness and Transferability of Analytical Methods Across Research Laboratories
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage unr.edu.ar. According to ICH guidelines, robustness should be evaluated during method development to ensure performance is consistent when the method is transferred between different laboratories, instruments, or analysts chromatographyonline.comamsbiopharma.com.
For the HPLC-UV analysis of this compound, robustness testing would involve varying key parameters and observing the effect on the results.
Table 3: Parameters for Robustness Testing of the HPLC Method for this compound
| Parameter Varied | Typical Variation Range | Potential Impact |
| Mobile Phase pH | ± 0.2 units | Retention time, peak shape |
| Mobile Phase Composition | ± 2% absolute for minor components | Retention time, resolution |
| Column Temperature | ± 5 °C | Retention time, peak shape |
| Flow Rate | ± 10% | Retention time |
| UV Detection Wavelength | ± 2 nm | Analyte response, sensitivity |
| A method is considered robust if system suitability parameters (e.g., resolution, peak symmetry) and quantitative results remain within acceptable limits despite these variations synzeal.com. Ensuring robustness is a prerequisite for successful method transfer between quality control and research laboratories unr.edu.ar. |
Role as a Reference Standard in Analytical Method Development and Quality Control during Drug Substance Synthesis
This compound is a known impurity that can form during the synthesis of Varenicline, particularly when certain excipients are used lgcstandards.com. Therefore, a well-characterized reference standard of this compound is indispensable for analytical method development and routine quality control synzeal.comsimsonpharma.com.
The roles of the this compound reference standard include:
Peak Identification: Used to confirm the identity of the impurity peak in a chromatogram based on retention time.
Method Validation: Essential for assessing method performance characteristics such as specificity (distinguishing the impurity from other components), accuracy (as a spiked standard for recovery studies), and linearity synzeal.com.
Quantification: Used to prepare calibration standards for the accurate quantification of the impurity level in batches of the Varenicline drug substance.
Limit of Detection (LOD) and Quantification (LOQ) Determination: Used to establish the lowest concentration of the impurity that can be reliably detected and quantified by the analytical method.
Several commercial suppliers provide certified this compound reference material, underscoring its importance in the pharmaceutical industry for ensuring the purity and safety of the final drug product lgcstandards.compharmaffiliates.comsimsonpharma.com.
Investigation of Biological Activities and Interactions in Non Human Preclinical Models
In Vitro Receptor Binding Affinity and Selectivity Profiling of Varenicline (B1221332) N-Glucoside (if pharmacologically active)
For context, the parent compound, varenicline, exhibits high affinity and selectivity for α4β2 neuronal nicotinic acetylcholine (B1216132) receptors. europa.eufda.gov This binding is believed to be central to its mechanism of action in smoking cessation. europa.eu Varenicline also demonstrates moderate affinity for the 5-HT3 receptor. fda.gov The binding affinities of varenicline for various receptors are detailed in the table below.
Table 1: In Vitro Receptor Binding Affinities of Varenicline
| Receptor Subtype | Ki (nM) |
|---|---|
| α4β2 nAChR | ~0.2 |
| 5-HT3 | 350 |
| α3β4 nAChR | >500-fold selectivity vs α4β2 |
| α7 nAChR | >3500-fold selectivity vs α4β2 |
Data sourced from FDA and other pharmacological reviews. fda.gov
Evaluation of Varenicline N-Glucoside's Modulatory Effects on Drug-Metabolizing Enzymes (e.g., Cytochrome P450, UGTs) in Cellular Systems
There is no specific data available from in vitro studies in cellular systems on the modulatory effects of this compound on drug-metabolizing enzymes such as Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGTs).
The parent compound, varenicline, has been shown to be unlikely to alter the pharmacokinetics of compounds metabolized by CYP enzymes. europa.euhiv-druginteractions.org In vitro studies using human liver microsomes and hepatocytes have demonstrated that varenicline does not inhibit or induce major CYP isoforms at therapeutic concentrations. europa.euhiv-druginteractions.orgnps.org.au
Table 2: Effect of Varenicline on Cytochrome P450 Enzymes in Vitro
| CYP Isoform | Effect (Inhibition) | IC50 | Effect (Induction) |
|---|---|---|---|
| CYP1A2 | No significant inhibition | >6400 ng/mL | No induction |
| CYP2A6 | No significant inhibition | >6400 ng/mL | Not reported |
| CYP2B6 | No significant inhibition | >6400 ng/mL | Not reported |
| CYP2C8 | No significant inhibition | >6400 ng/mL | Not reported |
| CYP2C9 | No significant inhibition | >6400 ng/mL | Not reported |
| CYP2C19 | No significant inhibition | >6400 ng/mL | Not reported |
| CYP2D6 | No significant inhibition | >6400 ng/mL | Not reported |
| CYP2E1 | No significant inhibition | >6400 ng/mL | Not reported |
Data sourced from product information and drug interaction studies. europa.euhiv-druginteractions.orgnps.org.au
Varenicline itself undergoes minimal metabolism, with less than 10% of the administered dose being metabolized. pharmgkb.org The formation of varenicline metabolites, including this compound, involves enzymes such as UDP-glucuronosyltransferases and cytochrome P450 oxidases. Specifically, the N-carbamoyl glucuronidation of varenicline is catalyzed by UGT2B7. pharmgkb.org The enzymes responsible for the formation of N-glucosylvarenicline have not been definitively identified.
Characterization of Cellular Uptake and Transport Mechanisms of this compound in Model Cell Lines
Specific studies characterizing the cellular uptake and transport mechanisms of this compound in model cell lines, such as Caco-2 cells, are not available in the current scientific literature. It is suggested that this compound interacts with specific transporters and binding proteins to facilitate its movement across cellular membranes.
For other glycosylated compounds, studies using Caco-2 cell monolayers have shown that the degree of glycosylation can influence permeability, sometimes facilitating transport. acs.orgresearchgate.net In some cases, sugar transporters like SGLT1 and GLUTs are involved in the transport of glycosides across Caco-2 cells. acs.org The transport of glycosides can occur via both transcellular and paracellular pathways. tandfonline.comslideshare.net
The parent compound, varenicline, is a substrate for the human organic cation transporter OCT2, which mediates its active renal secretion. wikipedia.orgpharmgkb.org
Comparative Pharmacological Assessment with Varenicline in Isolated Tissue or Animal Model Systems (non-human, non-clinical endpoints)
Direct comparative pharmacological assessments of this compound and varenicline in isolated tissue or animal model systems focusing on non-clinical endpoints are not documented in the available literature. Preclinical studies have extensively characterized the pharmacology of varenicline in various animal models, demonstrating its effects on reward, mood, and cognition. nih.govnih.gov
In animal reproduction studies, varenicline administration to pregnant rabbits resulted in reduced fetal weights at high doses, and in the offspring of pregnant rats, there were decreases in fertility and increases in auditory startle response at high doses. fda.gov However, these studies focused on the parent drug, and the effects of its metabolites, including this compound, were not independently assessed. Given that metabolites of varenicline are considered inactive, it is hypothesized that they would not exhibit significant pharmacological activity in such models. researchgate.net
Future Directions and Emerging Research Avenues for Varenicline N Glucoside
Exploration of Undiscovered Glucosidation Pathways for Nitrogen-Containing Compounds
The formation of Varenicline (B1221332) N-Glucoside is an example of N-glucosidation, a phase II biotransformation reaction. While glucuronidation is a major pathway for drug metabolism in humans, direct glucosidation is less common but significant in various organisms. The identification of Varenicline N-Glucoside encourages deeper investigation into the specific enzymes and mechanisms responsible for attaching a glucose moiety to nitrogen atoms in xenobiotics.
Future research could focus on:
Identifying Novel Glucosyltransferases: Investigating which specific UDP-glucosyltransferase (UGT) enzymes, or potentially other undiscovered enzymes, are capable of using varenicline as a substrate to form an N-glucoside. While UGT2B7 is known to catalyze the N-carbamoyl glucuronidation of varenicline, the enzyme for N-glucosidation is not yet identified. nih.govresearchgate.net
Comparative Metabolomics: Studying the glucosidation of other nitrogen-containing pharmaceuticals and xenobiotics to determine if there are common structural motifs that predispose a compound to this metabolic fate.
Probing Mechanistic Details: Elucidating the catalytic mechanism of N-glucosidation, including the transition states and key amino acid residues involved in the enzymatic reaction.
Nitrogen is a fundamental element in countless biological and chemical compounds, and its metabolic pathways are diverse and crucial for life. nih.govnih.gov Understanding the full scope of nitrogen compound biotransformation, including less-common pathways like N-glucosidation, is essential for predicting the metabolism and disposition of new drug candidates and understanding xenobiotic processing in different species. researchgate.netmdpi.com
Advanced Computational Chemistry and Molecular Modeling Studies of this compound
Computational methods offer powerful tools to investigate the properties of this compound at a molecular level, providing insights that are difficult to obtain through experimental means alone.
Docking Simulations for Enzyme-Substrate Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking simulations could be instrumental in:
Identifying Catalytic Enzymes: Simulating the docking of varenicline into the active sites of various human UGTs or other transferases could help prioritize candidate enzymes responsible for its N-glucosidation.
Understanding Binding Modes: Analyzing the simulated complex of this compound with its potential biological targets or metabolizing enzymes can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. nih.gov This has been done for the parent compound, varenicline, to understand its interaction with nicotinic receptors. biorxiv.org
Predicting Substrate Specificity: By comparing the docking scores and binding poses of varenicline with other related compounds, researchers could predict which molecules are likely to undergo similar N-glucosidation.
A hypothetical docking study would involve the steps outlined in the table below.
Table 1: Hypothetical Docking Simulation Workflow
| Step | Description | Objective |
|---|---|---|
| 1. Target Preparation | Obtain or model the 3D structure of a candidate enzyme (e.g., a human UDP-glucosyltransferase). | Prepare the enzyme's active site for docking. |
| 2. Ligand Preparation | Generate the 3D structure of varenicline. | Prepare the substrate molecule for docking. |
| 3. Docking Simulation | Use software (e.g., AutoDock, Glide) to place varenicline into the enzyme's active site in multiple orientations. | Predict the most stable binding pose and calculate a binding affinity score. nih.gov |
| 4. Analysis | Visualize and analyze the top-ranked poses to identify key molecular interactions (e.g., hydrogen bonds, van der Waals forces). | Understand the structural basis for substrate recognition and binding. |
Conformational Dynamics and Stability Analysis
Molecular dynamics (MD) simulations can model the physical movements of atoms and molecules over time, providing a detailed view of a compound's flexibility and stability. mdpi.com For this compound, MD simulations could:
Assess Complex Stability: When applied to a ligand-protein complex identified through docking, MD simulations can assess the stability of the interaction over time, confirming whether the predicted binding pose is maintained. nih.govmdpi.com
Analyze Solvent Interactions: Model how the highly water-soluble glucose moiety interacts with the surrounding water molecules, which has implications for the compound's pharmacokinetic properties.
Rational Design of Chemically Stable Varenicline Derivatives Based on Glucoside Insights
The process of rational drug design uses structural information to create more effective and safer medicines. acs.org The knowledge that varenicline can be modified at a specific nitrogen atom to form this compound provides a valuable clue for designing new derivatives. nih.gov The goal would be to create analogues that retain the therapeutic activity of varenicline but possess improved metabolic stability.
Strategies could include:
Blocking the Metabolic Site: Modifying the specific nitrogen atom that undergoes glucosidation. For example, adding a small, inert chemical group (like a methyl group) could sterically hinder the approach of the metabolizing enzyme, thereby preventing the glucosidation reaction without significantly altering the molecule's interaction with its therapeutic target.
Altering Electronic Properties: Introducing electron-withdrawing or -donating groups near the metabolic site could change the nucleophilicity of the nitrogen atom, making it a less favorable substrate for the glucosyltransferase enzyme.
Bioisosteric Replacement: Replacing parts of the varenicline molecule with other chemical groups that have similar physical or chemical properties but are not susceptible to the same metabolic pathways.
Research has already been conducted to synthesize novel varenicline variants to probe its interaction with nicotinic receptors, demonstrating that the core scaffold can be chemically modified. biorxiv.org Insights from the N-glucoside metabolite can further refine this process, aiming for enhanced stability.
Expanding the Understanding of Glucosidation as a General Biotransformation Mechanism in Diverse Organisms
The formation of this compound in humans is a single example of a widespread biological process. Glucosidation (the attachment of glucose) and the related process of glucuronidation (the attachment of glucuronic acid) are critical for detoxifying and eliminating foreign compounds in a vast range of organisms.
In Microorganisms: Bacteria and fungi utilize glycosylation to modify a wide array of compounds. mdpi.comresearchgate.net This can be a mechanism for detoxification, allowing the microbe to survive in the presence of toxic substances, or to synthesize bioactive compounds. swst.orgslideshare.net
In Invertebrates: Studies in nematodes like Caenorhabditis elegans and the parasitic helminth Haemonchus contortus show that glucosidation is a key pathway for metabolizing anthelmintic drugs. nih.gov This metabolic process can even contribute to the development of drug resistance. nih.gov
In Plants: Plants use glycosylation extensively to store secondary metabolites, modify their properties (e.g., solubility), and detoxify herbicides.
By studying the formation of this compound, researchers can contribute to a broader understanding of these fundamental biotransformation pathways. This knowledge is not only crucial for drug development but also has implications for environmental science, agriculture, and biotechnology.
Q & A
Basic Research Questions
Q. What validated analytical methodologies are recommended for quantifying Varenicline N-Glucoside in biological matrices, and how can their accuracy be optimized?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and specificity. Validation should follow FDA/EMA guidelines, including parameters like precision (intra-day/inter-day CV <15%), recovery (>80%), and lower limits of quantification (LLOQ) tailored to expected physiological concentrations. Calibration curves using isotopically labeled internal standards (e.g., deuterated this compound) minimize matrix effects . Cross-validation with orthogonal techniques like ELISA ensures reproducibility .
Q. How can researchers isolate and characterize this compound from complex biological samples?
- Methodological Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges efficiently isolates polar metabolites. Post-extraction, structural elucidation via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) confirms the glucoside moiety. Fragmentation patterns (e.g., neutral loss of 162 Da for hexose) and comparative retention times with synthetic standards are critical .
Advanced Research Questions
Q. What experimental models best elucidate the enzymatic kinetics of this compound formation, and how can inter-laboratory variability be addressed?
- Methodological Answer : Use recombinant UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A4, UGT2B7) in vitro to identify primary metabolic pathways. Kinetic parameters (Km, Vmax) should be derived from Michaelis-Menten plots under standardized conditions (pH 7.4, 37°C). Inter-laboratory variability is minimized by adhering to NIH preclinical guidelines, including detailed reporting of enzyme sources, incubation times, and co-factor concentrations .
Q. How do genetic polymorphisms in UGT enzymes influence interindividual variability in this compound pharmacokinetics?
- Methodological Answer : Genotype-phenotype association studies in diverse cohorts (e.g., CYP2A6/UGT1A4 variants) coupled with pharmacokinetic modeling (NONMEM) quantify metabolic disparities. Population pharmacokinetic analyses should stratify participants by UGT activity scores and adjust for covariates like age, renal function, and concurrent medications .
Data Contradiction and Reproducibility
Q. How should researchers resolve discrepancies in reported half-life (t½) values of this compound across studies?
- Methodological Answer : Conduct a meta-analysis with strict inclusion criteria (e.g., studies using LC-MS/MS, standardized dosing). Evaluate confounding variables: renal/hepatic impairment, sampling timepoints, and assay sensitivity. Sensitivity analyses (e.g., leave-one-out) identify outlier studies, while mixed-effects models account for heterogeneity .
Q. What strategies mitigate batch-to-batch variability in synthesizing reference-grade this compound?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, optimizing reaction parameters (temperature, solvent purity) via design-of-experiments (DoE). Post-synthesis, validate purity (>98%) via orthogonal methods (HPLC-UV, NMR). Collaborative trials across labs using identical protocols enhance reproducibility .
Experimental Design Considerations
Q. What parameters are critical when designing longitudinal studies to assess this compound accumulation in chronic dosing regimens?
- Methodological Answer : Include staggered sampling intervals (0–72 hours post-dose) to capture elimination phases. Monitor renal clearance via 24-hour urine collection and serum creatinine-adjusted glomerular filtration rate (eGFR). Control for dietary factors (e.g., grapefruit juice inhibiting UGTs) and use pharmacokinetic compartmental modeling to predict steady-state concentrations .
Q. How can in vitro-in vivo extrapolation (IVIVE) models improve predictions of this compound’s tissue distribution?
- Methodological Answer : Combine physiologically based pharmacokinetic (PBPK) modeling with tissue-specific UGT expression data and partition coefficients (logP). Validate models against radiolabeled tissue distribution studies in preclinical species. Adjust for species differences in protein binding and blood-to-plasma ratios .
Tables for Methodological Reference
| Parameter | LC-MS/MS | ELISA |
|---|---|---|
| Sensitivity (LLOQ) | 0.1 ng/mL | 1.0 ng/mL |
| Throughput | Moderate (20 samples/day) | High (100 samples/day) |
| Cost per Sample | 100 | 20 |
| Key Advantage | Structural specificity | High throughput |
Table 1: Comparison of analytical methods for quantifying this compound .
Key Recommendations for Rigorous Research
- Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating questions .
- Report raw data and analytical workflows in supplemental materials to enhance reproducibility .
- Use standardized ontologies (e.g., BRENDA for enzyme kinetics) to facilitate cross-study comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
